molecular formula C19H17N3O6 B6019263 5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 6196-48-1

5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6019263
CAS No.: 6196-48-1
M. Wt: 383.4 g/mol
InChI Key: JIJXXOXKWHVWDJ-UHFFFAOYSA-N
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Description

The compound 5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various substituents

Properties

IUPAC Name

5-[[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-10-7-12(8-15(11(10)2)22(26)27)16-6-5-13(28-16)9-14-17(23)20(3)19(25)21(4)18(14)24/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJXXOXKWHVWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362219
Record name STK017099
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-48-1
Record name STK017099
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-5-nitrobenzaldehyde with 2-furylmethylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3).

Major Products

    Aminated derivatives: Resulting from the reduction of the nitro group.

    Hydrogenated derivatives: Resulting from the hydrogenation of the furan ring.

    Halogenated derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with similar compounds such as:

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.

    Knoevenagel condensation products: These compounds share the condensation reaction mechanism but differ in their specific substituents and applications.

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Biological Activity

5-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that exhibits a variety of biological activities. This compound belongs to a class of pyrimidine derivatives known for their pharmacological potential. The structure includes a furan ring and a nitrophenyl group, which are critical for its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C17H13N3O5S. Its structure can be represented as follows:

C17H13N3O5S\text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_5\text{S}

Key Properties:

  • Density: 1.377 g/cm³
  • Boiling Point: 539.9°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may exert antibacterial or antifungal effects. Additionally, the compound's structure allows it to modulate the activity of enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances the antimicrobial activity by facilitating interactions with microbial cell components.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound through its effects on various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro tests have demonstrated that it can significantly reduce the growth of cancer cell lines, achieving growth inhibition percentages comparable to established chemotherapeutic agents.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of related pyrimidine derivatives on renal carcinoma cells (RFX 393), it was found that these compounds caused substantial cell cycle arrest and induced apoptosis. The IC50 values for these compounds were reported at concentrations ranging from 11.70 µM to 19.92 µM, indicating moderate potency compared to standard treatments .

Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of similar furan derivatives revealed that these compounds exhibited significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several strains, showcasing the potential of these compounds as novel antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound ASimilarModerateHigh
Compound BSimilarHighModerate
This compound UniqueSignificantNotable

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